2-(Azepan-1-yl)-1-(4-chlorophenyl)-2-phenylethan-1-one 2-(Azepan-1-yl)-1-(4-chlorophenyl)-2-phenylethan-1-one
Brand Name: Vulcanchem
CAS No.: 88675-46-1
VCID: VC19261527
InChI: InChI=1S/C20H22ClNO/c21-18-12-10-17(11-13-18)20(23)19(16-8-4-3-5-9-16)22-14-6-1-2-7-15-22/h3-5,8-13,19H,1-2,6-7,14-15H2
SMILES:
Molecular Formula: C20H22ClNO
Molecular Weight: 327.8 g/mol

2-(Azepan-1-yl)-1-(4-chlorophenyl)-2-phenylethan-1-one

CAS No.: 88675-46-1

Cat. No.: VC19261527

Molecular Formula: C20H22ClNO

Molecular Weight: 327.8 g/mol

* For research use only. Not for human or veterinary use.

2-(Azepan-1-yl)-1-(4-chlorophenyl)-2-phenylethan-1-one - 88675-46-1

Specification

CAS No. 88675-46-1
Molecular Formula C20H22ClNO
Molecular Weight 327.8 g/mol
IUPAC Name 2-(azepan-1-yl)-1-(4-chlorophenyl)-2-phenylethanone
Standard InChI InChI=1S/C20H22ClNO/c21-18-12-10-17(11-13-18)20(23)19(16-8-4-3-5-9-16)22-14-6-1-2-7-15-22/h3-5,8-13,19H,1-2,6-7,14-15H2
Standard InChI Key LJJMTSDLHNELLH-UHFFFAOYSA-N
Canonical SMILES C1CCCN(CC1)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-(azepan-1-yl)-1-(4-chlorophenyl)-2-phenylethan-1-one, reveals its core structure:

  • A central ethanone (ketone) group at position 1.

  • A 4-chlorophenyl substituent at the ketone’s α-position.

  • A phenyl group and an azepane ring (a seven-membered saturated heterocycle containing one nitrogen atom) at the β-position.

The molecular formula is C₂₁H₂₂ClNO, with a molecular weight of 339.86 g/mol. Its structure is analogous to 2-bromo-1-(4-chlorophenyl)-2-phenylethanone ( ), where the bromine atom is replaced by an azepane moiety. This substitution introduces steric bulk and basicity due to the amine group, altering reactivity and physicochemical behavior .

Stereochemical Considerations

The β-carbon bearing both phenyl and azepane groups is a stereogenic center. While the compound’s racemic form is most commonly reported, enantioselective synthesis could yield optically active variants with distinct biological properties. Computational modeling suggests that the azepane ring adopts a chair-like conformation, minimizing steric hindrance with adjacent substituents .

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. A plausible retrosynthetic route involves:

  • Ethanone Backbone Construction: Starting from 1-(4-chlorophenyl)-2-phenylethanone.

  • Azepane Introduction: Replacing a leaving group (e.g., bromide) at the β-position with azepane.

Nucleophilic Substitution

A bromide precursor, such as 2-bromo-1-(4-chlorophenyl)-2-phenylethanone ( ), can react with azepane under basic conditions (e.g., K₂CO₃ in DMF) to yield the target compound. This method mirrors the synthesis of 4-chloro-1-tosylpiperidine from alcohol precursors using SOCl₂ and pyridine :

R-Br+azepanebaseR-N(azepane)+HBr\text{R-Br} + \text{azepane} \xrightarrow{\text{base}} \text{R-N(azepane)} + \text{HBr}

Mitsunobu Reaction

The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), could couple azepane to a β-hydroxyl intermediate, though this pathway remains hypothetical for this substrate .

Physicochemical Properties

Thermal Stability

  • Melting Point: Estimated at 98–102°C (lower than the bromo analog’s 65°C due to reduced crystallinity from the flexible azepane ring) .

  • Boiling Point: ~395°C at 760 mmHg, extrapolated from similar ketones .

Solubility and Partitioning

  • Solubility: Moderately soluble in chloroform, DCM, and DMF; poorly soluble in water (log P ≈ 3.2).

  • Density: ~1.24 g/cm³, calculated using group contribution methods.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 1,710 cm⁻¹ (C=O stretch), 1,250 cm⁻¹ (C–Cl), and 2,850–2,950 cm⁻¹ (azepane C–H).

  • NMR (hypothetical):

    • ¹H NMR (CDCl₃): δ 7.4–7.2 (m, 9H, aromatic), 3.8–3.6 (m, 4H, azepane N–CH₂), 1.6–1.4 (m, 8H, azepane CH₂).

    • ¹³C NMR: δ 205.1 (C=O), 139.2–126.5 (aromatic), 58.4 (N–CH₂), 28.3–23.1 (azepane CH₂) .

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